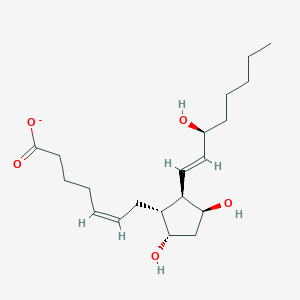

11-epi-prostaglandin F2alpha(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

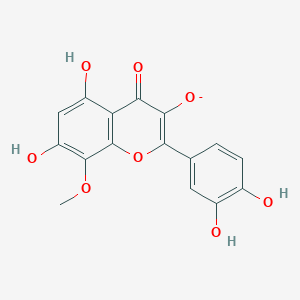

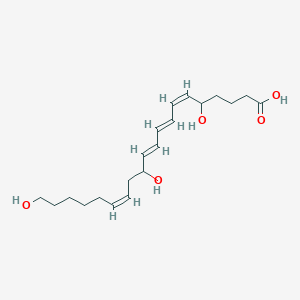

11-epi-prostaglandin F2alpha(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of 11-epi-prostaglandin F2alpha, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an 11-epi-prostaglandin F2alpha.

Applications De Recherche Scientifique

Platelet Function and Cardiovascular Health

11-epi-prostaglandin F2alpha, primarily studied in the form of its isomer 8-epi-prostaglandin F2alpha (8-epi-PGF2alpha), has been extensively researched for its impact on platelet function and cardiovascular health. It's a F2-isoprostane produced through the peroxidation of arachidonic acid and can affect platelet adhesion and aggregation, key factors in cardiovascular diseases. Studies have found that 8-epi-PGF2alpha can increase platelet adhesion to fibrinogen and plasma, enhance the expression of the adhesion molecule glycoprotein IIb/IIIa, and increase the secretion of the glycoprotein GMP-140 in the presence of thrombin and 8-epi-PGF2alpha. These actions are counteracted by thromboxane receptor antagonists, highlighting the compound's role in oxidative injury and platelet activation (Minuz et al., 1998).

Lipid Peroxidation and Oxidative Stress

8-epi-PGF2alpha serves as a biomarker of oxidative stress, offering insights into various pathological conditions where free radical activity is a concern. Its presence in biological fluids, such as urine, is a direct indication of lipid peroxidation. Research has shown that basal urinary excretion of 8-epi-PGF2alpha is significantly higher in smokers compared to nonsmokers, demonstrating its potential as a tool for assessing oxidative damage in vivo. The methodology involving immunoaffinity extraction and gas chromatography-mass spectrometry allows for accurate measurement of this isoprostane, providing valuable data for clinical and research applications (Bachi et al., 1996).

Respiratory Health

8-epi-PGF2alpha also has implications for respiratory health. It can induce airflow obstruction and airway plasma exudation, as observed in studies involving guinea pigs. This effect is mediated primarily via prostanoid TP-receptors, with a secondary generation of thromboxane A2 (TxA2) also playing a role in airway responses. The elevation of TxB2, a stable TxA2 metabolite, in bronchoalveolar lavage fluid after 8-epi-PGF2alpha instillation, signifies its potential involvement in respiratory disorders (Okazawa et al., 1997).

Hypercholesterolemia

In hypercholesterolemic patients, the formation of 8-epi-PGF2alpha is enhanced, contributing to platelet activation. This link between lipid peroxidation and platelet activation in hypercholesterolemia suggests a potential target for antioxidant treatment. Studies have shown that urinary 8-epi-PGF2alpha levels are significantly higher in hypercholesterolemic patients, and vitamin E supplementation can reduce its formation, indicating a possible therapeutic avenue (Davì et al., 1997).

Vascular Function

8-epi PGF2alpha has been identified as a potent vasoconstrictor, particularly under conditions of oxidative stress, as observed in studies involving rat hearts. Its vasoconstrictor effect, revealed during oxidative stress, suggests a significant role in vascular function and possibly in the pathophysiology of various cardiovascular diseases (Kromer & Tippins, 1999).

Propriétés

Nom du produit |

11-epi-prostaglandin F2alpha(1-) |

|---|---|

Formule moléculaire |

C20H33O5- |

Poids moléculaire |

353.5 g/mol |

Nom IUPAC |

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1 |

Clé InChI |

PXGPLTODNUVGFL-ZWAKLXPCSA-M |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

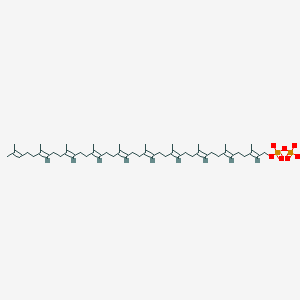

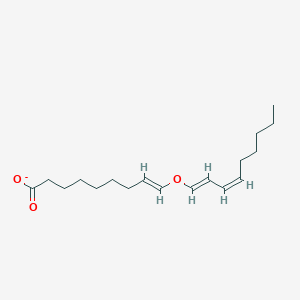

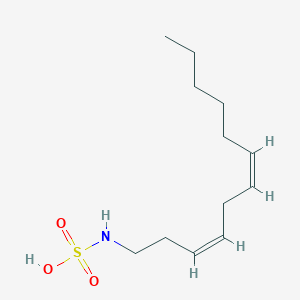

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264652.png)

![1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264656.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1264660.png)